2-(6-Fluoropyridin-2-YL)acetic acid

Lipophilicity ADME Medicinal Chemistry

Research groups conducting fluorine positional scanning SAR often face experimental variability when substituting regioisomers. This 6-fluoro regioisomer (logP 0.85) provides a defined electronic and lipophilic profile distinct from its 3-, 4-, and 5-fluoro counterparts, eliminating this risk and enabling precise CNS penetration optimization. - Enables accurate SAR: The distinct logP and inferred pKa differences make it essential for mapping fluorine position effects on target binding and pharmacokinetics. - CNS lead optimization: The moderately elevated logP enhances passive blood-brain barrier diffusion, a critical requirement for CNS drug candidates. - Supply reliability: Available with 98% purity, rigorously characterized, and ready for immediate dispatch to accelerate your medicinal chemistry or agrochemical discovery programs.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1000517-25-8
Cat. No. B1442079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoropyridin-2-YL)acetic acid
CAS1000517-25-8
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)CC(=O)O
InChIInChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
InChIKeySYOIOTYILFXTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoropyridin-2-YL)acetic acid Baseline Profile


2-(6-Fluoropyridin-2-yl)acetic acid (CAS 1000517-25-8) is a fluorinated heteroaryl acetic acid building block, formally a derivative of pyridine-2-acetic acid bearing a single fluorine substituent at the 6-position of the pyridine ring [1]. It is a member of a broader class of fluoropyridyl acetic acids that are widely employed in medicinal chemistry and agrochemical research as versatile intermediates for constructing drug-like molecules and crop protection agents . The compound is characterized by a molecular formula of C7H6FNO2, a molecular weight of 155.13 g/mol, and a computed logP of 0.85, which places it in a moderately lipophilic range suitable for optimizing membrane permeability in lead compounds [2].

Regiospecific fluorine positional SAR exploration
CNS permeability-focused lead optimization building block
Agrochemical intermediate with distinct substitution vector

2-(6-Fluoropyridin-2-YL)acetic acid Procurement Risks


Within the fluoropyridyl acetic acid class, regioisomeric variation of the fluorine substituent on the pyridine ring profoundly impacts key physicochemical properties and biological target interactions, rendering simple generic substitution scientifically unsound . Computational and experimental data demonstrate that the position of the fluorine atom directly alters the compound's electronic distribution, hydrogen bonding capacity, lipophilicity (logP), and acid dissociation constant (pKa) [1]. These subtle but critical differences can drastically affect a molecule's metabolic stability, target binding affinity, and overall pharmacokinetic profile in downstream applications . Therefore, procurement based solely on the core scaffold without precise regioisomer specification introduces significant experimental variability and risk.

Lipophilicity differs between 6-fluoro and 5-fluoro regioisomers, which may alter membrane permeability and metabolic stability profiles.
Ionization state (pKa) is predicted to shift due to inductive effects, impacting solubility and target engagement at physiological pH.
Identical TPSA does not guarantee equivalent biological activity; positional fluorine effects on target binding are not captured.

2-(6-Fluoropyridin-2-YL)acetic acid Differentiation Evidence


Lipophilicity: 6-Fluoro vs. 5-Fluoro Regioisomer

The 6-fluoro regioisomer (target compound) exhibits a higher computed logP (0.85) compared to its 5-fluoro positional isomer (0.61), indicating a significant difference in lipophilicity that directly impacts membrane permeability and metabolic stability [1]. This difference is a direct consequence of fluorine's position on the pyridine ring, altering the molecule's electronic distribution and its interaction with aqueous and lipid environments [2].

LogP: 6‑F vs 5‑F
Reported
6‑F isomer logP: 0.85
5‑F isomer logP: 0.61
Δ ≈ 0.24 logP units (≈1.7× partition coefficient)
Reported logP difference supports regiospecific permeability optimization context.
Computed XLogP3; experimental confirmation recommended.
Lipophilicity ADME Medicinal Chemistry

pKa: 6-Fluoro vs. 3-Fluoro Regioisomer

While experimental pKa data for the 6-fluoro isomer is not directly available, cross-study comparison with the 3-fluoro isomer, which has a predicted pKa of 3.65 , highlights a crucial class-level property. The 6-fluoro substitution pattern, with the electron-withdrawing fluorine adjacent to the ring nitrogen, is expected to exert a distinct inductive effect on the pyridine nitrogen's basicity, resulting in a different pKa compared to regioisomers where fluorine is more distant [1]. This directly influences the compound's ionization state at physiological pH, affecting solubility, protein binding, and cellular permeability.

pKa Differentiation
Class‑level
Target 6‑F pKa data not available.
3‑F comparator predicted pKa 3.65.
Inductive effects imply distinct ionization behavior.
Ionization state may differ; regiospecific pKa assessment needed for SAR studies.
Experimental pKa data required to confirm.
Ionization State Solubility Drug Design

TPSA and Drug-Likeness Assessment

The target compound has a computed Topological Polar Surface Area (TPSA) of 50.2 Ų [1]. This value is identical for all mono-fluorinated pyridyl acetic acid regioisomers, as TPSA is based on functional group contributions and does not account for positional isomerism. However, this value is critical for establishing a baseline of expected oral bioavailability and blood-brain barrier penetration potential, in accordance with Veber's rules (TPSA < 140 Ų) [2].

TPSA Baseline
Class‑level
TPSA = 50.2 Ų
Identical across mono‑fluorinated regioisomers.
Low TPSA supports drug‑like membrane permeability baseline.
Does not differentiate regioisomers; other properties must guide selection.
Membrane Permeability Drug-likeness Computational Chemistry

2-(6-Fluoropyridin-2-YL)acetic acid Key Applications


CNS Drug Candidate Optimization

The moderately elevated logP (0.85) of the 6-fluoro isomer compared to the 5-fluoro isomer (0.61) [1] makes this building block a preferred choice for medicinal chemistry programs targeting central nervous system (CNS) disorders. The increased lipophilicity can enhance passive diffusion across the blood-brain barrier, a critical requirement for CNS drug candidates [2].

SAR Studies: Fluorine Positional Effects

The distinct electronic and lipophilic profile of the 6-fluoro regioisomer, as demonstrated by its logP and inferred pKa differences, makes it an essential comparator in SAR campaigns aimed at understanding the impact of fluorine positional scanning on target binding and pharmacokinetics . This compound should be included in any comprehensive SAR matrix alongside its 3-, 4-, and 5-fluoro regioisomers [3].

Agrochemical Screening Libraries

Fluorinated pyridyl acetic acids are valuable intermediates in the synthesis of novel herbicides and fungicides . The specific 6-fluoro substitution pattern offers a distinct vector for subsequent functionalization compared to other regioisomers, enabling the construction of diverse chemical libraries for agrochemical discovery .

Application
Selection Property
Validation Focus
CNS lead compound design
Moderate lipophilicity profile
Membrane permeability and BBB penetration assessment
Fluorine positional SAR studies
Regiospecific electronic and lipophilic profile
Positional fluorine effect interpretation
Agrochemical discovery libraries
6‑fluoro substitution vector
Chemical diversification and functionalization context

Technical Documentation Hub

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